molecular formula C6H6N2O B014416 Ethoxymethylenemalononitrile CAS No. 123-06-8

Ethoxymethylenemalononitrile

Cat. No.: B014416
CAS No.: 123-06-8
M. Wt: 122.12 g/mol
InChI Key: OEICGMPRFOJHKO-UHFFFAOYSA-N
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Description

Ethoxymethylenemalononitrile is a chemical compound with the molecular formula C6H6N2O. It is a versatile building block in organic synthesis, particularly useful for constructing various heterocycles. This compound was first reported in 1922 and has since been utilized in numerous synthetic applications .

Mechanism of Action

Ethoxymethylenemalononitrile, also known as (Ethoxymethylene)malononitrile, is an organic compound with the molecular formula C6H6N2O . This article provides a comprehensive overview of its mechanism of action, including its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethoxymethylenemalononitrile can be synthesized through several methods. One common approach involves the reaction of malononitrile with triethyl orthoformate in the presence of a catalyst such as anhydrous lithium chloride. The reaction mixture is heated to 78-85°C, and ethanol produced during the reaction is removed by distillation. The residual liquid is then cooled and crystallized to obtain the desired product .

Another method involves the continuous synthesis of (ethoxymethylene)malononitrile. In this process, malononitrile, triethyl orthoformate, and acetic anhydride are continuously introduced into a reactor for a substitution reaction. The generated product is continuously discharged, and the reaction conditions are optimized to avoid the decomposition of raw materials .

Industrial Production Methods

The industrial production of (ethoxymethylene)malononitrile typically follows the synthetic routes mentioned above, with modifications to enhance efficiency and reduce costs. The use of continuous reactors and environmentally friendly solvents is emphasized to improve safety and yield .

Chemical Reactions Analysis

Types of Reactions

Ethoxymethylenemalononitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with (ethoxymethylene)malononitrile include nucleophiles like amines and hydrazines. Reaction conditions often involve heating and the use of solvents such as ethanol or methanol .

Major Products Formed

The major products formed from reactions involving (ethoxymethylene)malononitrile include various heterocyclic compounds, which are valuable intermediates in pharmaceutical and agrochemical industries .

Comparison with Similar Compounds

Ethoxymethylenemalononitrile can be compared with other similar compounds such as:

  • Ethyl (E)-2-cyano-3-(thiophene-2-yl)acrylate
  • (E)-Ethyl-2-cyano-3-(furan-2-yl)acrylate

These compounds share structural similarities, including the presence of nitrile groups and ethoxy or ethyl groups. (ethoxymethylene)malononitrile is unique due to its specific reactivity and versatility in forming various heterocycles .

Properties

IUPAC Name

2-(ethoxymethylidene)propanedinitrile
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InChI

InChI=1S/C6H6N2O/c1-2-9-5-6(3-7)4-8/h5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEICGMPRFOJHKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC=C(C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C6H6N2O
Source PubChem
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DSSTOX Substance ID

DTXSID3059551
Record name Ethoxymethylenemalononitrile
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Molecular Weight

122.12 g/mol
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CAS No.

123-06-8
Record name 2-(Ethoxymethylene)propanedinitrile
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Record name Ethoxymethylenemalononitrile
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Record name Propanedinitrile, 2-(ethoxymethylene)-
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Record name ETHOXYMETHYLENEMALONITRILE
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Synthesis routes and methods

Procedure details

A two-liter, four necked flask is charged with 1332 g (9 moles) of orthoformic acid triethyl ester, 198 g (3 moles) of malonic acid dinitrile and 4 g of acetic acid anhydride. With vigorous stirring, the solution is heated to ebullition. At about 110° C. sump temperature, alcohol begins to distil out through the top of the column. During the course of the reaction, approximately 8 g of acetic acid anhydride is fed in continuously, and the heating of the reaction mixture and the reflux flow are so regulated that the temperature at the top of the condenser is between 75° and 79° C. The condensed distillate is collected and consists substantially of ethanol, acetic acid ethyl ester, formic acid ethyl ester and a small amount of orthoformic acid triethyl ester. During the reaction the sump temperature rises slowly to 130 to 140 degrees C. After 2 to 3 hours the reaction has ended. The unreacted orthoformic acid triethyl ester is distilled out through the column and is fed back to the next batch. Then ethoxymethylene malonic acid dinitrile is separated from the remainder through a simple distillation bridge at 0.1 to 0.02 Torr. In this manner, 361 g of ethoxymethylene malonic acid dinitrile is obtained, with a melting point of 64° C. and a purity of better than 99%. This corresponds to a yield of 98.7% with respect to the malonic acid dinitrile charged.
Quantity
1332 g
Type
reactant
Reaction Step One
Quantity
198 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
catalyst
Reaction Step One
[Compound]
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethoxymethylenemalononitrile
Customer
Q & A

ANone: The molecular formula is C6H7N3O, and its molecular weight is 137.14 g/mol.

A: Key spectroscopic data includes: * IR: Characteristic peaks for nitrile groups (C≡N) and C=C bonds. []* NMR: Distinct signals for the ethoxy group, methylene protons, and the presence of the C=C bond. [, ]

A: The provided research does not indicate (Ethoxymethylene)malononitrile acting as a catalyst. It primarily serves as a reagent in various organic reactions. [, , , , ]

A: Yes, DFT calculations have been performed to study the non-covalent interactions of (Ethoxymethylene)malononitrile, specifically focusing on C-H···N≡C close contacts. [, ]

A: One study utilized pharmacophore modeling and QSAR studies to investigate the antiproliferative activity of pyrazole and pyrazolo[1,5-a]pyrimidine derivatives synthesized using (Ethoxymethylene)malononitrile. []

A: A common method involves the reaction of malononitrile with triethyl orthoformate, potentially catalyzed by anhydrous zinc chloride. []

A: (Ethoxymethylene)malononitrile serves as a versatile precursor for synthesizing diverse heterocycles, including: * Pyrazoles [, , ] * Pyrimidines [, , , ] * Pyrazolopyrimidines [, ] * Thiazoles [, ] * Furoindolizines [] * Pyranoquinolines [] * Benzothiazoles [] * And many more. [, , , , , , , , , , , , , , ]

A: (Ethoxymethylene)malononitrile exhibits versatility in various reactions: * Reaction with hydrazines: Yields substituted pyrazoles, often used in medicinal chemistry. [, , ] * Condensation with amidines or guanidines: Produces pyrimidine derivatives, valuable in pharmaceutical and material science. [, , , ] * Reaction with 4-hydroxycoumarins or 4-hydroxycarbostyrils: Leads to fused pyrano and pyrido systems, expanding the possibilities for synthesizing complex heterocycles. []

A: The diverse heterocyclic compounds derived from (Ethoxymethylene)malononitrile exhibit a wide range of potential applications: * Pharmaceuticals: Many derivatives show promising antitumor, antimicrobial, anti-inflammatory, and analgesic activities, making them attractive candidates for drug discovery. [, , , , , ] * Agrochemicals: Some derivatives, including ricinine and its analogues, exhibit insecticidal properties, highlighting their potential in pest control. [] * Material science: Certain derivatives may find applications in materials science due to their unique electronic and optical properties. [, ]

A: While specific green chemistry metrics are not provided in the research, its use in microwave-assisted synthesis indicates potential for reduced reaction times and potentially lower solvent consumption compared to traditional methods. []

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